REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[C:10]2[C:15]([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=3[CH:22]=1)=CC=CC=2)=O.C(=O)([O-])[O-].[K+].[K+]>CS(O)(=O)=O.ClCCl>[CH:10]1[C:5]2[C:4]3[C:5]([C:4]4[C:19]([C:18]=2[CH:17]=[CH:16][CH:15]=1)=[CH:20][CH:21]=[CH:22][CH:9]=4)=[CH:6][CH:7]=[C:8]1[C:3]=3[CH:8]=[CH:7][CH:1]=[CH:3]1 |f:1.2.3|
|
Name
|
9-(2-formylphenyl)phenanthrene
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C=CC=C1)C=1C2=CC=CC=C2C=2C=CC=CC2C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
During stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
An aqueous phase was removed
|
Type
|
CUSTOM
|
Details
|
an organic phase which had been separated
|
Type
|
WASH
|
Details
|
was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After the magnesium sulfate was filtered out
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by means of silica gel column chromatography
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=C1C1=C3C=CC=CC3=CC=C1C1=CC=CC=C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.21 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |